(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Catalog No.
S681538
CAS No.
153645-26-2
M.F
C11H23NO3
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)c...

CAS Number

153645-26-2

Product Name

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)/t8-/m1/s1

InChI Key

AZHJHZWFJVBGIL-MRVPVSSYSA-N

SMILES

CC(C)(C)C(CO)NC(=O)OC(C)(C)C

Synonyms

N-[(1S)-1-(Hydroxymethyl)-2,2-dimethylpropyl]carbamic Acid 1,1-Dimethylethyl Ester; N-Boc-L-tert-leucinol;

Canonical SMILES

CC(C)(C)C(CO)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)[C@@H](CO)NC(=O)OC(C)(C)C

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, commonly known as Boc-L-tert-leucinol, is a highly sterically hindered, Boc-protected chiral amino alcohol. Featuring a bulky tert-butyl side chain and an acid-labile N-tert-butoxycarbonyl protecting group, it is a critical chiral building block used in asymmetric synthesis. In industrial and laboratory procurement, it is primarily selected as a precursor for chiral auxiliaries, oxazolidine/thiazolidine ligands, and complex active pharmaceutical ingredients (APIs). Its baseline value lies in its ability to enforce strict steric control during demanding catalytic transformations, while its pre-installed Boc group ensures immediate chemoselectivity in oxidation and acylation workflows, bypassing the need for prior in-house protection steps .

Substituting Boc-L-tert-leucinol with unprotected L-tert-leucinol or less sterically hindered analogs like Boc-L-valinol frequently leads to process failures or suboptimal stereocontrol. Unprotected L-tert-leucinol possesses a highly nucleophilic free amine that competes with the hydroxyl group during acylation, leading to complex mixtures of esters and amides that reduce yields and complicate purification [1]. Furthermore, replacing the tert-butyl group with the isopropyl group of Boc-L-valinol significantly reduces the steric bulk of the resulting chiral auxiliary, which can drastically lower enantiomeric excess (ee) in sensitive asymmetric reactions such as cyclopropanations [2]. Finally, alternative protecting groups (such as Fmoc or Cbz) require basic or reductive deprotection conditions that may be incompatible with orthogonal synthesis strategies in complex API manufacturing.

Prevention of Amide Co-Formation in Acylation

When synthesizing chiral oxazoline precursors from 2-sulfobenzoic acid anhydride, unprotected amino alcohols (such as valinol or L-tert-leucinol) yield a problematic 1:1 mixture of ester and amide due to competing N-nucleophilicity. Procurement of N-Boc-L-tert-leucinol forces the reaction to occur exclusively at the hydroxyl group, delivering the desired ester in 87% isolated yield. The Boc group is subsequently cleaved spontaneously by the unmasked sulfonic acid[1].

Evidence DimensionProduct distribution in anhydride ring-opening
Target Compound DataN-Boc-L-tert-leucinol: Exclusive ester formation (87% yield)
Comparator Or BaselineUnprotected amino alcohols: 1:1 mixture of ester and amide
Quantified DifferenceComplete elimination of amide side-product
ConditionsReaction with 2-sulfobenzoic acid anhydride in MeCN

Purchasing the Boc-protected compound eliminates the need for an extra in-house protection step and prevents yield-destroying side reactions during the synthesis of chiral ligands.

Steric Control in Asymmetric Cyclopropanation

In the diastereo- and enantioselective cyclopropanation of chromium Fischer carbene complexes, the steric bulk of the chiral auxiliary is critical for facial stereoselectivity. Alkenes derived from the highly hindered (S)-tert-leucinol scaffold achieve total facial stereoselectivity (>98% ee). While less hindered auxiliaries (e.g., derived from valinol) offer good control, the extreme steric demand of the tert-butyl group in the tert-leucinol derivative is required to maximize enantiomeric excess [1].

Evidence DimensionEnantiomeric excess (ee) in cyclopropanation
Target Compound Datatert-Leucinol derivatives: >98% ee (total facial stereoselectivity)
Comparator Or BaselineLess sterically hindered auxiliaries (e.g., valinol derivatives)
Quantified DifferenceMaximized ee due to the bulky tert-butyl group
ConditionsChromium Fischer carbene complex cyclopropanation

For demanding asymmetric syntheses, the superior steric bulk of the tert-butyl group justifies selecting this compound over cheaper isopropyl-substituted (valinol) alternatives.

Resistance to Racemization During Aldehyde Synthesis

Boc-L-tert-leucinol serves as an ideal precursor for the synthesis of chiral amino aldehydes. Under (bpy)Cu/TEMPO-catalyzed aerobic alcohol oxidation conditions, Boc-L-tert-leucinol is converted to Boc-L-tert-leucinal in 97% yield without detectable racemization. The Boc protecting group prevents the self-condensation and polymerization that typically plague unprotected amino aldehydes, while the bulky tert-butyl group provides structural stability to the resulting stereocenter [1].

Evidence DimensionYield and stereochemical integrity upon oxidation
Target Compound DataBoc-L-tert-leucinol: 97% yield of aldehyde, 0% racemization
Comparator Or BaselineUnprotected amino alcohols: Prone to self-condensation and racemization upon oxidation
Quantified Difference97% isolated yield of pure chiral aldehyde vs. complex mixture
ConditionsAerobic oxidation using (bpy)Cu/TEMPO/NMI catalyst

Buyers requiring chiral amino aldehydes for downstream reductive aminations must procure the Boc-protected alcohol to ensure stability and preserve enantiomeric purity.

Synthesis of Chiral Oxazoline and Thiazolidine Ligands

Due to its pre-protected amine, Boc-L-tert-leucinol is the right choice for cleanly synthesizing ester intermediates that are subsequently converted into highly effective chiral ligands for asymmetric catalysis, avoiding the amide co-formation seen with unprotected analogs [1].

Precursor for Chiral Amino Aldehydes

It is the preferred starting material for generating Boc-L-tert-leucinal via aerobic oxidation, as the Boc group prevents self-condensation and the bulky side chain resists racemization, enabling reliable downstream reductive aminations[2].

Chiral Auxiliaries in Enantioselective Cyclopropanation

The extreme steric hindrance of the tert-butyl group makes this compound ideal for deriving chiral auxiliaries that demand near-perfect facial stereoselectivity (>98% ee) in complex carbon-carbon bond-forming reactions, outperforming valinol-based alternatives[3].

XLogP3

2

Wikipedia

(S)-(-)-N-Boc-tert-leucinol

Dates

Last modified: 09-14-2023

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